molecular formula C15H19NOS B5516137 8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B5516137
M. Wt: 261.4 g/mol
InChI Key: CMAKZOWJUAXUJJ-UHFFFAOYSA-N
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Description

The compound "8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one" is part of a class of chemicals known for their potential in antiviral, antibacterial, and anticancer applications. This analysis synthesizes information from various research studies focusing on its synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties.

Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been explored for their significant biological activities. These compounds are synthesized via different methods, including microwave-assisted synthesis and traditional cyclocondensation techniques. Microwave-assisted synthesis of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones has been reported to yield compounds with potent antibacterial and antitubercular activities (Patel et al., 2023). Additionally, a one-pot cyclocondensation method facilitated the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, showcasing a versatile approach to accessing this scaffold (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives of 1-thia-4-azaspiro[4.5]decan-3-one is crucial for their biological activity. Research indicates that the presence of specific substituents at C-2, C-4, and C-8 positions significantly impacts their efficacy as antiviral, antibacterial, and anticancer agents. Structural characterization is typically achieved using techniques such as IR, NMR, and mass spectral analysis, providing detailed insights into the molecular frameworks of these compounds (Özlen Güzel et al., 2006).

Chemical Reactions and Properties

1-Thia-4-azaspiro[4.5]decan-3-ones undergo various chemical reactions, contributing to their versatile biological activities. For instance, their reactivity with different arylidene components through Knoevenagel reactions under microwave conditions has been leveraged to produce compounds with significant antibacterial and antitubercular properties (Patel et al., 2023). Such reactivities underscore the chemical versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in drug development.

Scientific Research Applications

Anti-Coronavirus Activity

Research by Apaydın et al. (2019) demonstrated that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one exhibited inhibitory effects against human coronavirus 229E replication, highlighting their potential as antiviral drug candidates. N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was identified as the most active compound in this series (Apaydın et al., 2019).

Antituberculosis and Anticancer Properties

Güzel et al. (2006) synthesized and evaluated a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for their antituberculosis and anticancer activities. Compound 3c showed significant inhibition of mycobacterial growth, and some compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines (Güzel et al., 2006).

Development of Anticancer and Antidiabetic Agents

Flefel et al. (2019) explored the synthesis of a novel series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, which demonstrated significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds showed potential as inhibitors for alpha-amylase and alpha-glucosidase, suggesting their use in antidiabetic therapies (Flefel et al., 2019).

Antimicrobial Activities

Patel et al. (2015) synthesized various spiro thiazolinone heterocyclic compounds, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, demonstrating enhanced antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-12-7-9-15(10-8-12)16(14(17)11-18-15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAKZOWJUAXUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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